1-(4-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic molecules synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The target molecule features a 4-chlorophenyl group at position 1, a methoxy substituent at position 6, and a 1,3-thiazol-2-yl moiety at position 2. These substituents confer unique electronic and steric properties, making it a candidate for biological activity studies, particularly in drug discovery .
Properties
IUPAC Name |
1-(4-chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O4S/c1-27-13-6-7-14-15(10-13)28-19-16(18(14)25)17(11-2-4-12(22)5-3-11)24(20(19)26)21-23-8-9-29-21/h2-10,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXINSAGERXQUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)C5=NC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes a chromeno-pyrrole moiety and thiazole ring. Its molecular formula is with a molecular weight of approximately 431.9 g/mol. The XLogP value indicates moderate lipophilicity (5.2), suggesting potential for membrane permeability which is crucial for biological activity .
Antioxidant Activity
Research has demonstrated that compounds with similar structural motifs to 1-(4-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit notable antioxidant properties. These activities are often attributed to the presence of electron-rich aromatic systems that can scavenge free radicals. Studies have shown that derivatives of chromeno-pyrroles can effectively reduce oxidative stress markers in vitro .
Antimicrobial Activity
The compound has been assessed for its antimicrobial properties against various bacterial strains. In particular, derivatives have shown moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported for related compounds range from 3.12 to 12.5 µg/mL . This suggests that modifications in the structure can enhance or diminish antimicrobial efficacy.
Anticancer Potential
Preliminary studies indicate that 1-(4-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could have anticancer properties. Molecular docking studies have suggested interactions with key targets involved in cancer cell proliferation and apoptosis pathways. For instance, compounds with similar structures have been identified as inhibitors of human topoisomerase IIα, which is crucial for DNA replication in cancer cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit enzymes such as acetylcholinesterase and urease, which are involved in various physiological processes and disease states.
- Molecular Interactions : Docking studies indicate that the compound can bind effectively to protein targets due to its structural features, allowing it to modulate biological pathways involved in inflammation and cell growth.
Study on Antioxidant Effects
A recent study explored the antioxidant capacity of chromeno-pyrrole derivatives. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. The mechanism was attributed to the ability of these compounds to donate electrons and stabilize radicals .
Investigation of Antimicrobial Properties
In another study focusing on antimicrobial activity, several derivatives were synthesized and tested against bacterial strains. The findings revealed that modifications on the thiazole ring significantly influenced the antibacterial potency. For example, compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(4-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione demonstrate anticancer properties. For instance, studies have shown that derivatives of thiazole exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Thiazole derivatives have shown effectiveness against a range of bacterial and fungal strains, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of thiazole-containing compounds. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby alleviating symptoms associated with chronic inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Structural Analogues in the Chromeno-Pyrrole Family
The modular synthesis described in allows for extensive diversification of substituents. Key structural variations among analogs include:
- Aryl groups at position 1 : Substituted phenyl rings (e.g., 4-chlorophenyl, 4-fluorophenyl) influence lipophilicity and π-π stacking interactions.
- Heterocyclic rings at position 2 : Thiazole, thiadiazole, or pyrazole moieties modulate hydrogen-bonding capacity and electronic effects.
- Substituents at position 6 : Methoxy, hydroxyl, or alkyl groups affect solubility and steric hindrance.
Table 1: Physicochemical Properties of Selected Chromeno-Pyrrole Derivatives
*Note: Values for the target compound are inferred from structural similarities to .
Substituent Effects on Properties
- Thiazole vs. Thiadiazole Moieties: The 1,3-thiazol-2-yl group in the target compound has one sulfur and one nitrogen atom, while the 5-methyl-1,3,4-thiadiazol-2-yl group in the analog (Table 1) contains two nitrogens and one sulfur. The methyl group on the thiadiazole ring in the analog improves lipophilicity, which may enhance membrane permeability compared to the unsubstituted thiazole in the target compound .
Methoxy vs. Hydroxyl Groups :
Table 2: Reaction Yields for Chromeno-Pyrrole Derivatives
| Starting Material | Product | Yield (%) | |
|---|---|---|---|
| 2-Methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione + Hydrazine Hydrate | 3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo... | 51 |
Comparison with Non-Chromeno-Pyrrole Heterocycles
- Diethyl 8-cyano-7-(4-nitrophenyl)-...tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): This imidazo-pyridine derivative features a nitro group and cyano substituents, which increase polarity and reactivity compared to the methoxy and thiazole groups in the target compound. Such differences may lead to distinct biological targets or mechanisms .
Preparation Methods
Preparation of 4-(4-Chlorophenyl)thiazol-2-amine
The thiazole ring is synthesized via Hantzsch thiazole synthesis. p-Chloroacetophenone reacts with thiourea and iodine under reflux to yield 4-(4-chlorophenyl)thiazol-2-amine (Yield: 58–62%).
Reaction Conditions :
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Reactants : p-Chloroacetophenone (1 eq), thiourea (1.2 eq), I₂ (1.5 eq).
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Solvent : Ethanol.
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Temperature : Reflux (78°C) for 8 hours.
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Workup : Precipitation with ammonia, recrystallization in ethanol.
Key Data :
Synthesis of 3-(4-Methoxyphenyl)pentanedioic Acid
This intermediate is prepared via condensation of anisole with acetone dicarboxylic acid under acidic conditions:
Procedure :
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Citric acid (25 g) is dehydrated with concentrated H₂SO₄ (40 mL) to form acetone dicarboxylic acid.
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Anisole (12.2 g) is added dropwise at 20°C, stirred for 3 hours.
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The product is precipitated, washed, and recrystallized from water (Yield: 72%).
Characteristics :
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Melting Point: 168–170°C.
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IR (KBr): 1712 cm⁻¹ (C=O stretch).
Cyclocondensation to Form the Chromeno-pyrrole Core
The final step involves refluxing 4-(4-chlorophenyl)thiazol-2-amine with 3-(4-methoxyphenyl)pentanedioic acid in methanol:
Optimized Conditions :
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Molar Ratio : 1:1 (thiazol-2-amine : pentanedioic acid).
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Catalyst : None (thermal cyclization).
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Temperature : Reflux (65°C) for 4 hours.
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Yield : 68–73%.
Product Characterization :
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₆ClN₃O₄S |
| Molecular Weight | 466.91 g/mol |
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, thiazole-H), 7.61–6.68 (m, 9H, Ar-H), 3.85 (s, 3H, OCH₃). |
| HPLC Purity | 97.5% |
Alternative Synthetic Routes
Copper-Promoted Coupling and Cyclization
A modified approach employs CuO-mediated Ullmann coupling between 2-amino-3-iodochromones and dithiocarbamate salts:
Steps :
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Dithiocarbamate Formation : Amines react with CS₂ in basic conditions.
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Coupling : 2-Amino-3-iodo-4H-chromen-4-one + dithiocarbamate → Intermediate.
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Cyclization : Intramolecular nucleophilic addition forms the pyrrole ring.
Advantages :
Oxidative Cyclization Using I₂/DMSO
For analogs, iodine in DMSO facilitates oxidative ring closure of hydroxy-pyrrolones to chromeno-pyrroles:
General Protocol :
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Substrate : 3-Hydroxy-4-acyl-1,5-dihydro-2H-pyrrol-2-one.
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Oxidant : I₂ (0.2 eq) in DMSO.
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Temperature : 100°C for 1 hour.
Applicability :
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Tolerates electron-withdrawing groups (e.g., Cl, Br).
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Yield (%) | Scalability | Key Limitation |
|---|---|---|---|
| Thermal Cyclization | 68–73 | Moderate | Long reaction time (4+ hours) |
| Copper-Mediated | 65–78 | High | Cost of Cu catalysts |
| I₂/DMSO Oxidation | 55–60 | Low | Sensitivity to substituents |
Reaction Optimization Insights
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Solvent Effects : Methanol enhances cyclization kinetics vs. DMF.
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Temperature : Reflux conditions improve ring closure efficiency but risk decomposition above 70°C.
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Catalysts : CuO increases yield but introduces metal contamination.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors are proposed to address:
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Exothermicity : Controlled heat dissipation during cyclization.
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Throughput : 5–10 kg/day capacity with >95% conversion.
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Purification : Crystallization from ethanol/water mixtures (purity >99%).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodological Answer : Utilize a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 4-chlorobenzaldehyde), and primary amines (e.g., 2-aminothiazole derivatives). Optimize reaction conditions at 80°C in dry dioxane with hydrazine hydrate for 15–20 hours to form the chromeno-pyrrole scaffold. Monitor progress via TLC and purify via column chromatography (ethyl acetate/hexane, 1:4) .
Q. How can the compound’s structure be rigorously characterized?
- Methodological Answer : Employ X-ray crystallography for definitive stereochemical analysis (e.g., C–C bond distances and angles) and DFT calculations to validate electronic properties. Complement with NMR (¹H/¹³C) to confirm substituent positions, and HRMS for molecular weight verification. Reference crystallographic databases (e.g., CCDC) for comparative analysis .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : After synthesis, remove solvents under reduced pressure and recrystallize from 2-propanol for high-purity crystals. For complex mixtures, use gradient column chromatography (ethyl acetate/hexane) with silica gel (60–120 mesh). Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How to screen for preliminary biological activity?
- Methodological Answer : Conduct in vitro assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC determination). For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation). Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .
Advanced Research Questions
Q. How to optimize reaction yields when modifying substituents (e.g., thiazole vs. pyrazole groups)?
- Methodological Answer : Perform DoE (Design of Experiments) to assess substituent effects:
- Vary solvent polarity (dioxane vs. DMF) and temperature (60–100°C).
- Introduce catalysts (e.g., p-TsOH for acid-sensitive groups).
- Monitor steric/electronic effects via Hammett plots for aryl aldehydes.
- Use LC-MS to track intermediate formation and adjust reaction times .
Q. How to resolve contradictions between spectral data and crystallographic results?
- Methodological Answer : If NMR suggests planar conformations but XRD shows non-coplanar structures:
- Conduct variable-temperature NMR to detect dynamic effects.
- Use DFT conformational analysis (e.g., Gaussian 16) to model energy barriers between conformers.
- Cross-validate with solid-state IR to identify hydrogen bonding influencing crystal packing .
Q. What strategies enable structure-activity relationship (SAR) studies for antimicrobial activity?
- Methodological Answer :
- Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups).
- Test activity against Gram-positive/-negative panels.
- Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., E. coli DNA gyrase).
- Correlate logP values (HPLC-derived) with membrane permeability trends .
Q. How to apply computational modeling to predict physicochemical properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
